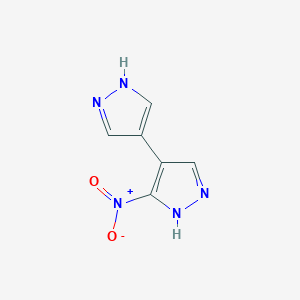

3-Nitro-4,4'-bipyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5N5O2 |

|---|---|

Molecular Weight |

179.14 g/mol |

IUPAC Name |

5-nitro-4-(1H-pyrazol-4-yl)-1H-pyrazole |

InChI |

InChI=1S/C6H5N5O2/c12-11(13)6-5(3-9-10-6)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |

InChI Key |

RTOLQGUSKACYLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)C2=C(NN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 4,4 Bipyrazole and Its Advanced Derivatives

Direct Nitration Strategies for Bipyrazole Systems Leading to 3-Nitro-4,4'-bipyrazole

The direct introduction of a nitro group onto the 4,4'-bipyrazole scaffold represents the most straightforward conceptual approach to synthesizing this compound. This strategy, however, is complicated by challenges in controlling the position of nitration (regioselectivity).

Regioselective Nitration Protocols

Electrophilic substitution on the pyrazole (B372694) ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible site. semanticscholar.orgresearchgate.net Direct nitration of an unsubstituted 4,4'-bipyrazole molecule would likely lead to the formation of 4-nitro- and 4,4'-dinitro derivatives. Achieving nitration at the C3 position is less common and generally requires specific directing groups or a multi-step approach.

The synthesis of 3-nitropyrazole itself is often achieved not by direct nitration, but through the thermal or acid-catalyzed rearrangement of an N-nitropyrazole intermediate, known as the Dimroth rearrangement. mdpi.comgoogle.com This process involves nitrating the N1 position with reagents like nitric acid in acetic anhydride, followed by heating to induce migration of the nitro group to the C3 position. mdpi.comgoogle.com Applying this to a 4,4'-bipyrazole system would be complex, as N-nitration could occur on either ring, and subsequent rearrangement would face steric hindrance and potential side reactions.

Controlling regioselectivity in nitration can sometimes be achieved by using shape-selective catalysts like zeolites, which can favor the formation of specific isomers based on the spatial constraints of their pores. uncw.edugoogle.com While this has been effectively used for substrates like toluene, its application to bipyrazole systems is not widely documented.

Optimized Reaction Conditions and Catalyst Systems

Traditional nitration methods involve highly corrosive and hazardous mixed acids (HNO₃/H₂SO₄). nih.gov These harsh conditions can lead to over-nitration and degradation of sensitive heterocyclic substrates. Milder and more selective nitrating systems have been developed to address these issues.

One common alternative is using nitric acid in trifluoroacetic anhydride, which has been successfully employed for the direct nitration of various five-membered heterocycles, including pyrazole. semanticscholar.orgresearchgate.net Another approach involves N-nitropyrazole-based reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which can act as a controllable source of the nitronium ion (NO₂⁺) for the nitration of a broad range of aromatic and heteroaromatic compounds under milder, catalyzed conditions. nih.govacs.org

The table below summarizes various nitrating systems that have been applied to pyrazole and other aromatic systems.

| Nitrating Agent/System | Catalyst/Solvent | Typical Substrates | Key Features & Yields |

| Fuming HNO₃ / Fuming H₂SO₄ | None | Pyrazole | One-pot, two-step method to 4-Nitropyrazole; 85% yield. guidechem.com |

| HNO₃ / Ac₂O then heat | Anisole or Benzonitrile | Pyrazole | Forms N-nitropyrazole intermediate, rearranges to 3-Nitropyrazole. mdpi.comgoogle.com |

| Nitric acid / Trifluoroacetic anhydride | None | Pyrazoles, Furans, Thiophenes | Direct nitration affording mononitro derivatives in ~60% average yield. researchgate.net |

| 5-methyl-1,3-dinitro-1H-pyrazole | Yb(OTf)₃ or In(OTf)₃ / MeCN | Arenes & Heteroarenes | Controllable source of NO₂⁺; good functional group tolerance; yields of 46–99%. nih.gov |

| Concentrated HNO₃ / Zeolite | Solid acid catalyst | Toluene | Improves regioselectivity towards the para-isomer. uncw.edu |

Convergent and Divergent Synthetic Routes from Pre-functionalized Pyrazole Precursors

Given the challenges of regioselectivity in direct nitration, convergent and divergent strategies offer a more controlled and reliable path to this compound. These methods involve the coupling of two pre-functionalized pyrazole rings.

Strategies Involving Pyrazole-Pyrazole Coupling for 4,4'-Bipyrazole Formation

The key step in a convergent synthesis is the formation of the C4-C4' bond between two pyrazole units. Modern organometallic cross-coupling reactions are the most effective methods for achieving this transformation. The two most prominent strategies are the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of a 4-halopyrazole with a pyrazole-4-boronic acid or its corresponding pinacol (B44631) ester. rsc.orgmdpi.com The synthesis of pyrazole-4-boronic acid pinacol ester from 4-halopyrazoles is a well-established procedure. google.com The reaction generally exhibits high yields, functional group tolerance, and uses non-toxic boron reagents. rsc.orgmdpi.com

Stille Coupling: This reaction also uses a palladium catalyst to couple a 4-halopyrazole with a 4-stannylpyrazole (e.g., 4-(tributylstannyl)pyrazole). organic-chemistry.orgwikipedia.org While effective and tolerant of a wide range of functional groups, the Stille reaction's primary drawback is the high toxicity of the organotin reagents and byproducts. nih.govlibretexts.org

The following table provides a comparison of these two key cross-coupling methodologies.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Coupling Partners | Organoboron compound (e.g., boronic acid/ester) + Organic halide/triflate | Organotin compound (organostannane) + Organic halide/triflate |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, XPhos Pd G2) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Advantages | Low toxicity of boron reagents; high stability; commercially available reagents; well-studied. rsc.orgmdpi.com | Air and moisture stable reagents; broad functional group tolerance. nih.govlibretexts.org |

| Disadvantages | Can be sensitive to reaction conditions (base, solvent). | High toxicity of organotin reagents and byproducts; purification can be difficult. organic-chemistry.org |

Introduction of Nitro Functionality via Precursor Modification

A convergent synthesis of this compound would ideally involve the coupling of a pyrazole-4-boronic acid with a pre-functionalized 4-bromo-3-nitro-1H-pyrazole . This key intermediate is commercially available and its synthesis has been described. This approach precisely controls the location of the nitro group prior to the formation of the bipyrazole core.

The proposed convergent synthesis would proceed as follows:

Preparation of Precursors: Synthesize pyrazole-4-boronic acid pinacol ester from 4-iodopyrazole (B32481) and bis(pinacolato)diboron. google.com

Cross-Coupling: Perform a Suzuki-Miyaura coupling between the pyrazole-4-boronic acid pinacol ester and 4-bromo-3-nitro-1H-pyrazole using a palladium catalyst and a suitable base to yield the target molecule, this compound. rsc.org

An alternative, divergent approach would involve first synthesizing the 4,4'-bipyrazole core and then performing a nitration. However, as discussed in section 2.1.1, this route suffers from a lack of regiocontrol. Therefore, the convergent strategy using a pre-nitrated precursor is the more logical and efficient pathway. The existence of intermediates like 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole further supports the viability of using 3-nitro-4-substituted pyrazoles in cross-coupling reactions. arkat-usa.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. nih.govdntb.gov.ua These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. dergipark.org.trijpsjournal.com This technique has been successfully applied to the synthesis of various pyrazole derivatives, including heterocyclocondensation and cross-coupling reactions. dergipark.org.trnih.govgsconlinepress.com The Suzuki coupling step in the proposed convergent synthesis is a prime candidate for microwave assistance, potentially shortening the reaction time from hours to minutes.

Sustainable Solvents and Catalysts: A major focus of green chemistry is replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. dntb.gov.uanih.gov Recent research has demonstrated the feasibility of synthesizing pyrazole derivatives in aqueous media. nih.gov Furthermore, efforts in nitration chemistry are moving towards co-acid-free systems using dilute aqueous nitric acid, which significantly reduces corrosive waste. frontiersin.org The development of recyclable heterogeneous catalysts, such as polymer-supported or nano-organocatalysts, also aligns with green chemistry goals by simplifying product purification and reducing catalyst waste. dergipark.org.tr

By integrating techniques like microwave heating and utilizing greener solvent and catalyst systems, the synthesis of this compound and its derivatives can be made more efficient and environmentally sustainable.

Solvent-Free and Mechanochemical Methods

In recent years, green chemistry principles have spurred the development of solvent-free and mechanochemical synthetic methods for heterocyclic compounds, including pyrazoles. researchgate.netnih.govnih.gov These techniques aim to reduce waste, energy consumption, and the use of hazardous solvents.

Solvent-Free Synthesis: The synthesis of pyrazole derivatives can often be achieved under solvent-free conditions, for instance, through microwave irradiation of the reactants. mdpi.commdpi.com For the synthesis of a precursor to this compound, a solvent-free approach could be envisioned for the cyclization step to form the pyrazole rings. This would typically involve the neat reaction of appropriate dicarbonyl compounds with hydrazine. Nitration reactions have also been explored under solvent-free conditions, often using solid-supported reagents or by grinding the substrate with the nitrating agent. nih.gov

Mechanochemical Methods: Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. mdpi.com Ball milling is a common mechanochemical technique where reactants are ground together, sometimes with a liquid or solid grinding auxiliary, to promote reaction. mdpi.com The synthesis of pyrazole derivatives has been successfully demonstrated using mechanochemical methods, which can lead to high yields in short reaction times. rsc.org This approach could potentially be applied to both the formation of the 4,4'-bipyrazole backbone and its subsequent nitration. The advantages of mechanochemistry include reduced solvent waste, potential for accessing different reaction pathways, and improved safety for certain reactions.

| Method | Typical Solvents | Energy Input | Key Advantages | Potential Applicability to this compound Synthesis |

|---|---|---|---|---|

| Conventional Synthesis | Ethanol, Acetic Acid, DMF, Toluene | Thermal (heating/reflux) | Well-established procedures, predictable outcomes. | Baseline for synthesis, but with environmental drawbacks. |

| Microwave-Assisted Synthesis | Often solvent-free or high-boiling point polar solvents | Microwave irradiation | Rapid heating, shorter reaction times, often higher yields. mdpi.com | Applicable to both bipyrazole formation and potentially nitration. |

| Mechanochemical Synthesis | Solvent-free or minimal liquid-assisted grinding | Mechanical (ball milling) | Reduced solvent use, eco-friendly, can enhance reactivity. mdpi.comrsc.org | Feasible for the solid-state synthesis of the bipyrazole core and nitration. |

Utilization of Renewable Reagents

The integration of renewable resources into chemical synthesis is a cornerstone of sustainable chemistry. While the direct synthesis of this compound from renewable feedstocks is not yet established, the building blocks for pyrazole synthesis can potentially be derived from biomass.

For instance, dicarbonyl compounds, which are key precursors for pyrazole synthesis, can be accessed from renewable platform chemicals. Research is ongoing to develop biocatalytic and chemocatalytic routes from carbohydrates and lignocellulose to produce these chemical intermediates. The use of green solvents, such as bio-derived ethanol, in conventional synthesis is also a step towards more sustainable practices. tandfonline.com The development of synthetic pathways that utilize renewable reagents for the synthesis of complex heterocyclic molecules like this compound remains a significant and challenging goal for future research.

Scale-Up Considerations and Process Optimization for this compound Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates careful consideration of process safety, efficiency, and cost-effectiveness. Nitration reactions, in particular, are often highly exothermic and require stringent control to prevent runaway reactions and ensure product quality. ewadirect.comvapourtec.com

Process optimization would involve a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading (if applicable) to maximize yield and minimize the formation of byproducts. For the nitration step, regioselectivity is a critical parameter to control to ensure the desired 3-nitro isomer is the major product.

A significant advancement in the scale-up of hazardous reactions like nitration is the adoption of continuous flow chemistry. europa.euresearchgate.neteuropa.eu Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to enhanced safety and better control over reaction conditions. ewadirect.comvapourtec.comvapourtec.com The small reactor volume at any given time minimizes the risk associated with handling potentially energetic materials. europa.euresearchgate.net This technology allows for the safe use of more concentrated reagents and higher temperatures, which can lead to faster reaction rates and increased throughput. vapourtec.com For the synthesis of this compound, a continuous flow process for the nitration of the 4,4'-bipyrazole precursor could offer significant advantages in terms of safety, yield, and scalability. acs.orgnih.govspringerprofessional.de

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. ewadirect.com | Enhanced safety due to excellent heat transfer and small reactor volumes. europa.euresearchgate.net |

| Process Control | Difficult to maintain precise temperature and concentration gradients. | Precise control over temperature, pressure, and reaction time. researchgate.net |

| Scalability | Scaling up can be challenging and may require significant process redesign. ewadirect.com | Easily scalable by extending the operation time or by "numbering-up" reactors. rsc.org |

| Efficiency and Yield | May result in lower yields and more byproducts due to poor mixing and hotspots. vapourtec.com | Often leads to higher yields and purity due to better process control. vapourtec.com |

| Reagent Handling | Handling of large quantities of hazardous reagents. | Smaller quantities of hazardous materials are in the reactor at any given time. europa.eu |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Nitro 4,4 Bipyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is a cornerstone for elucidating the precise structure of 3-Nitro-4,4'-bipyrazole in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the atomic connectivity and probe the electronic and spatial relationships within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. The analysis of ¹H, ¹³C, and ¹⁵N spectra offers insights into the electronic structure as influenced by the pyrazole (B372694) rings and the electron-withdrawing nitro group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two pyrazole rings. Protons on the nitrated pyrazole ring are anticipated to resonate at a lower field (higher ppm) compared to those on the unsubstituted ring due to the deshielding effect of the nitro group. The signals for protons on a pyrazole ring typically appear in the region of 6.0-8.0 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Carbons attached to or near the electron-withdrawing nitro group will be shifted downfield. The carbon atom directly bonded to the nitro group in a similar indole-pyrazole hybrid, for instance, gives a signal at 141.5 ppm. mdpi.com Quaternary carbons and carbons of the pyrazole rings will have characteristic chemical shifts, which are generally found above 100 ppm. msu.edu

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for this molecule, given the five nitrogen atoms in different chemical environments. The "pyrrole-like" nitrogen (N1) in pyrazoles typically resonates at a much higher field (-178 to -188 ppm) than the "pyridine-like" nitrogen (N2) (-76 to -81 ppm). researchgate.net The nitrogen atoms of the nitro group are expected to have a chemical shift in the region characteristic of aromatic and heterocyclic nitro compounds, which is approximately -11 ppm. researchgate.net An increase in the electron-withdrawing properties of substituents tends to shift the resonance signal of the "pyrrole-like" nitrogen downfield. researchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Pyrazole Ring Protons | 6.0 - 8.5 | researchgate.net |

| ¹³C | Pyrazole Ring Carbons | 100 - 150 | msu.edu |

| ¹³C | Carbon attached to NO₂ | ~140 - 150 | mdpi.comnih.gov |

| ¹⁵N | Pyrazole N1 ("pyrrole-like") | -178 to -188 | researchgate.net |

| ¹⁵N | Pyrazole N2 ("pyridine-like") | -76 to -81 | researchgate.net |

| ¹⁵N | Nitro Group (NO₂) | ~ -11 | researchgate.net |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the molecule's connectivity and spatial arrangement. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com Cross-peaks in a COSY spectrum would confirm the connectivity of protons within each pyrazole ring, helping to distinguish between the protons on the nitrated and non-nitrated rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C or ¹⁵N. creative-biostructure.com It is invaluable for assigning carbon signals by linking them to their attached protons. wikipedia.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. creative-biostructure.com This experiment can provide insights into the preferred conformation and three-dimensional structure of the bipyrazole system. slideshare.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. nih.gov These methods are complementary and powerful for identifying functional groups and studying molecular structure. edinst.com For a mode to be IR active, there must be a change in the dipole moment during the vibration, while for a mode to be Raman active, there must be a change in the polarizability. libretexts.org

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts: the nitro group and the bipyrazole core.

Nitro Group (NO₂) Vibrations: The nitro group has several characteristic vibrational modes. The most prominent are the asymmetric and symmetric stretching vibrations.

Asymmetric stretch (ν_as(NO₂)): Typically a strong band in the IR spectrum, found in the range of 1500-1600 cm⁻¹. For a similar compound, an indole-pyrazole hybrid with a nitro group, this band appears at 1516 cm⁻¹. mdpi.com

Symmetric stretch (ν_s(NO₂)): This mode gives a strong IR band in the 1300-1390 cm⁻¹ region. nih.gov The corresponding band for the indole-pyrazole hybrid is at 1340 cm⁻¹. mdpi.com

Other modes: Scissoring, rocking, wagging, and twisting modes of the NO₂ group occur at lower frequencies. A scissoring vibration has been observed at 857 cm⁻¹. mdpi.com

Bipyrazole Moiety Vibrations: The bipyrazole framework will exhibit a complex set of vibrations.

N-H stretch: For N-unsubstituted pyrazoles, a broad N-H stretching band is expected in the IR spectrum, typically above 3100 cm⁻¹. mdpi.com

C=N and C=C stretches: These ring stretching vibrations occur in the 1400-1660 cm⁻¹ region. mdpi.com

Ring breathing modes: These vibrations, which involve the expansion and contraction of the rings, are often strong in the Raman spectrum.

C-H stretches: Aromatic C-H stretching vibrations are typically observed in the 3000-3150 cm⁻¹ range. mdpi.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Spectral Activity | Reference |

|---|---|---|---|---|

| Asymmetric Stretch | C-NO₂ | 1500 - 1600 | Strong IR | mdpi.comnih.gov |

| Symmetric Stretch | C-NO₂ | 1300 - 1390 | Strong IR | mdpi.comnih.gov |

| Scissoring | C-NO₂ | ~850 | IR | mdpi.com |

| N-H Stretch | Pyrazole | > 3100 | IR | mdpi.com |

| C=C, C=N Stretches | Pyrazole Ring | 1400 - 1660 | IR/Raman | mdpi.com |

| C-H Stretch | Aromatic | 3000 - 3150 | IR/Raman | mdpi.com |

Comparing the vibrational spectra of this compound in the solid state versus in solution can reveal information about intermolecular interactions, such as hydrogen bonding. In the solid state, N-H···N hydrogen bonds between pyrazole molecules can lead to significant broadening and a red shift (shift to lower frequency) of the N-H stretching band compared to the spectrum in a dilute solution where such interactions are minimized. nih.govrsc.org Crystal packing effects can also cause splitting or sharpening of certain bands in the solid-state spectrum.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. pnnl.gov Furthermore, by analyzing the fragment ions produced in the mass spectrometer (MS/MS experiments), the fragmentation pathway can be elucidated, which provides valuable structural confirmation. pitt.edu

For this compound (C₆H₅N₅O₂), the expected exact mass can be calculated for its protonated form [M+H]⁺. The fragmentation of nitropyrazoles under electron ionization (EI) often follows predictable pathways. researchgate.net Key fragmentation steps for nitropyrazoles include:

Loss of NO₂: A common initial fragmentation is the cleavage of the C-NO₂ bond, leading to the loss of a neutral NO₂ molecule (mass 46). nih.gov

Loss of NO: Aromatic nitro compounds can also lose NO (mass 30).

Loss of HCN: Cleavage of the pyrazole ring often results in the expulsion of a neutral hydrogen cyanide molecule (mass 27). researchgate.net

Loss of N₂: The pyrazole ring can also fragment through the loss of a dinitrogen molecule (mass 28). researchgate.net

The fragmentation of 1-methyl-3-nitropyrazole, an isomer of nitropyrazole, shows characteristic losses of NO₂, followed by HCN. researchgate.net The analysis of the fragmentation pattern of this compound would likely reveal a complex series of these characteristic losses from both the nitrated and non-nitrated pyrazole rings, allowing for a detailed confirmation of the proposed structure.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide mass measurements with high accuracy, typically to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. nih.govfiu.edu

For this compound, the molecular formula is C₆H₅N₅O₂. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated mass serves as a benchmark for experimental verification via HRMS. The elemental composition, derived from this formula, quantifies the percentage of each element by mass within the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅N₅O₂ |

| Theoretical Exact Mass (Da) | 191.04432 |

| Molecular Weight (g/mol) | 191.15 |

| Elemental Composition (C) | 37.70% |

| Elemental Composition (H) | 2.64% |

| Elemental Composition (N) | 36.64% |

| Elemental Composition (O) | 16.74% |

Ion Fragmentation Mechanisms and Structural Insights

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. While specific experimental data for this compound is not detailed in the available literature, its fragmentation behavior can be predicted based on the well-established patterns of nitroaromatic compounds. nih.govresearchgate.net

Upon ionization, typically via electrospray ionization (ESI), the molecular ion of this compound would be subjected to collision-induced dissociation (CID). The fragmentation pathways are largely dictated by the presence of the nitro group and the bipyrazole core. Common fragmentation reactions for aromatic nitro compounds include:

Loss of NO₂: A characteristic fragmentation involves the cleavage of the C-N bond, leading to the expulsion of a neutral nitrogen dioxide radical (•NO₂), which corresponds to a mass loss of 46 Da. researchgate.net

Loss of NO: Subsequent or alternative fragmentation can occur through the loss of a nitric oxide radical (•NO), a mass loss of 30 Da. nih.gov

Loss of CO: Following the initial nitro group fragmentations, the heterocyclic ring structure may undergo further breakdown, often involving the loss of carbon monoxide (CO), a mass loss of 28 Da. researchgate.net

Ring Cleavage: The bipyrazole scaffold itself can undergo cleavage, leading to smaller fragment ions characteristic of the pyrazole ring structure.

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial relationship between molecules, which governs the material's macroscopic properties. While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state characteristics can be inferred from analyses of closely related nitropyrazole and bipyrazole derivatives. fu-berlin.demdpi.comnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions, which are common in nitrogen-rich heterocyclic compounds. fu-berlin.demdpi.com

Hydrogen Bonding: The pyrazole ring contains an acidic N-H proton that can act as a strong hydrogen bond donor. Potential acceptors include the oxygen atoms of the nitro group or the sp²-hybridized nitrogen atoms of the pyrazole rings on adjacent molecules. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.com

π-π Stacking: The aromatic pyrazole rings are capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions, where the electron clouds of adjacent rings overlap, are crucial for stabilizing the crystal lattice. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the density and stability of the crystal. The presence of the electron-withdrawing nitro group can modulate the electrostatic potential of the pyrazole ring, influencing the nature and strength of these stacking interactions. researchgate.net

| Parameter | Typical Range / Value |

|---|---|

| C-N (pyrazole ring) Bond Length | 1.32 - 1.38 Å |

| N-N (pyrazole ring) Bond Length | 1.34 - 1.37 Å |

| C-C (pyrazole ring) Bond Length | 1.37 - 1.42 Å |

| C-C (inter-ring) Bond Length | 1.45 - 1.49 Å |

| C-NO₂ Bond Length | 1.44 - 1.48 Å |

| N-O (nitro group) Bond Length | 1.21 - 1.25 Å |

| C-N-N (pyrazole ring) Angle | 108° - 112° |

| O-N-O (nitro group) Angle | 123° - 127° |

| Pyrazole-Pyrazole Dihedral Angle | 20° - 60° |

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org These different forms, or polymorphs, can exhibit significantly different physical properties, including density, stability, and solubility. This phenomenon is common in organic molecules, particularly in energetic materials and compounds with flexible conformations and multiple hydrogen bonding sites. nih.govnih.gov

For this compound, the potential for different arrangements of intermolecular hydrogen bonds and π-π stacking interactions could readily lead to the formation of polymorphs. Factors such as the crystallization solvent and temperature can influence which polymorphic form is obtained. nih.gov While no specific polymorphs of this compound have been documented, the study of polymorphism would be a crucial aspect of its full solid-state characterization, as different crystal forms could have distinct properties.

Theoretical and Computational Investigations of 3 Nitro 4,4 Bipyrazole

Quantum Chemical Calculations (Density Functional Theory – DFT) on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including molecular energies, orbital distributions, and electrostatic potentials. For 3-Nitro-4,4'-bipyrazole, DFT calculations would offer insights into how the nitro group (-NO2) influences the electronic environment of the bipyrazole core. The position of the nitro group is expected to significantly alter the charge distribution and reactivity of the molecule. acs.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com In this compound, the electron-withdrawing nature of the nitro group is predicted to lower the energy of both the HOMO and LUMO compared to the unsubstituted 4,4'-bipyrazole. This effect is generally more pronounced on the LUMO, leading to a smaller energy gap and suggesting increased reactivity. DFT calculations would precisely quantify these energy levels and the resulting gap.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Lowered by -NO2 group | Indicates reduced electron-donating ability. |

| LUMO Energy | Significantly lowered by -NO2 group | Indicates enhanced electron-accepting ability. |

| HOMO-LUMO Gap | Reduced | Suggests higher chemical reactivity and lower kinetic stability. |

Note: This table is based on established principles of computational chemistry as specific data for this compound is not available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this area a likely site for interaction with electrophiles. acs.org Conversely, the pyrazole (B372694) rings, particularly the carbon atom attached to the nitro group and nearby hydrogen atoms, would likely exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack. The precise charge distribution can be quantified through methods like Mulliken population analysis or Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule. irjweb.com

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. masterorganicchemistry.com The bipyrazole system consists of two linked pyrazole rings, each of which is an aromatic heterocycle. The degree of aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Electron Localization Function (ELF). rsc.orgdiva-portal.org

The introduction of a nitro group can affect the aromaticity of the pyrazole rings. The electron-withdrawing nature of the -NO2 group can pull electron density from the ring system, potentially altering the π-electron delocalization. DFT calculations of aromaticity indices would reveal whether the nitro-substitution enhances, diminishes, or has a negligible effect on the aromatic character of each pyrazole ring in the this compound molecule. This analysis is crucial for understanding the molecule's stability and its reaction mechanisms, as many reactions involve the disruption and restoration of aromaticity. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent. mdpi.com

The conformation of this compound, particularly the dihedral angle between the two pyrazole rings, is likely to be influenced by its surrounding environment. In the gas phase, the molecule might adopt a non-planar conformation to minimize steric hindrance. However, in a polar solvent, the conformation could change to optimize solvation and intermolecular interactions like hydrogen bonding. MD simulations can model the behavior of the molecule in various solvents, revealing the most stable conformations and the nature of the solute-solvent interactions. mdpi.com

MD simulations are also well-suited to studying how multiple molecules of this compound interact with each other. mdpi.com These simulations can predict whether the molecules tend to self-assemble or form aggregates in the solid state or in solution. By analyzing the simulation trajectories, researchers can identify the primary intermolecular forces responsible for aggregation, such as π-π stacking between the aromatic pyrazole rings or dipole-dipole interactions involving the polar nitro group. Understanding these interactions is vital for predicting the material properties of the compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. For derivatives of pyrazole, DFT has been shown to be a reliable tool for calculating spectroscopic parameters that are in good agreement with experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable data for peak assignment in experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for computing NMR parameters.

While specific theoretical NMR data for this compound is not extensively documented, studies on related pyrazole derivatives demonstrate the utility of computational prediction. For instance, DFT calculations on pyrazolone (B3327878) and its derivatives have been used to determine chemical shifts. These studies show that substituents significantly influence the electronic environment of the pyrazole ring, which is reflected in the calculated chemical shifts. For this compound, the electron-withdrawing nature of the nitro group is expected to cause a downfield shift for nearby protons and carbons. The coupling between the two pyrazole rings would further influence the electronic distribution and, consequently, the NMR spectrum.

| Atom | Typical Calculated ¹H Chemical Shift (ppm) | Typical Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-H | - | - |

| C5-H | ~7.5 - 8.5 | ~130 - 140 |

| C4' | - | ~120 - 130 |

| C3' | ~7.0 - 8.0 | ~140 - 150 |

| C5'-H | ~8.0 - 9.0 | ~125 - 135 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions.

For nitropyrazoles, theoretical studies have successfully assigned the majority of observed vibrational bands. Ab initio computations on pyrazole and its mononitro derivatives have shown good agreement between calculated and experimental frequencies. The characteristic stretching frequencies of the nitro group (NO₂) are typically found in the ranges of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). In this compound, these bands would be prominent features in its vibrational spectrum. The vibrations of the bipyrazole backbone would also present a unique fingerprint, influenced by the electronic effects of the nitro substituent.

Table 2: Predicted Key Vibrational Frequencies for a Nitropyrazole System (Note: This table is based on computational studies of mononitropyrazoles and serves as an analogy for this compound.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | ~3180 | Stretching of the N-H bond on the pyrazole ring |

| C-H stretch (aromatic) | ~3100 - 3150 | Stretching of C-H bonds on the pyrazole rings |

| NO₂ asymmetric stretch | ~1520 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | ~1350 | Symmetric stretching of the nitro group |

| Ring stretching | ~1400 - 1600 | Stretching vibrations of the pyrazole rings |

Reactivity Prediction and Mechanistic Insights from Computational Descriptors

Computational chemistry also provides powerful tools for predicting the reactivity of a molecule and for gaining insight into reaction mechanisms. By calculating various electronic descriptors, one can identify the most probable sites for electrophilic and nucleophilic attack.

Local reactivity can be assessed through Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help to identify the most likely sites for nucleophilic and electrophilic attack. For this compound, the presence of the nitro group is expected to significantly influence the electronic landscape. The carbon atom attached to the nitro group and other positions on the pyrazole rings would likely be identified as electrophilic centers, susceptible to attack by nucleophiles. Conversely, regions of high electron density, such as the nitrogen atoms of the pyrazole rings, would be predicted as nucleophilic centers.

Table 3: Illustrative Global Reactivity Descriptors for a Substituted Bipyrazole (Note: The values presented are for a representative substituted 3,3'-bipyrazole and are intended to illustrate the types of parameters calculated.)

| Descriptor | Definition | Typical Calculated Value |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | ~ -7.0 eV |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | ~ -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 5.0 eV |

Understanding the mechanism of a chemical reaction involves identifying the transition states that connect reactants to products. Computational methods can locate these transition state structures and calculate their energies, providing the activation energy barrier for the reaction. This information is crucial for predicting reaction rates and understanding reaction pathways.

Coordination Chemistry and Materials Science Applications of 3 Nitro 4,4 Bipyrazole

3-Nitro-4,4'-bipyrazole as a Ligand in Metal Complex Synthesis

The functionalization of organic linkers is a key strategy in the design of coordination complexes with specific properties. The introduction of a nitro group onto the 4,4'-bipyrazole backbone creates this compound (H2BPZNO2), a ligand that has been successfully employed in the synthesis of extended metal-organic frameworks. The synthesis of the ligand itself is achieved through the direct nitration of the parent 4,4'-bipyrazole spacer. unito.it Subsequently, the amino-functionalized analogue, 3-amino-4,4'-bipyrazole, can be prepared by the reduction of the nitro-compound, highlighting the utility of this compound as a precursor in ligand synthesis. cnr.it

Synthesis and Characterization of Metal Complexes (e.g., Transition Metal, Lanthanide)

The primary application of this compound in metal complex synthesis has been in the formation of coordination polymers and metal-organic frameworks with transition metals, notably cobalt(II) and zinc(II). These materials are typically synthesized under solvothermal conditions, where the metal salt reacts with the H2BPZNO2 ligand in a high-boiling solvent like N,N-dimethylformamide (DMF). scispace.com

For instance, the cobalt(II) MOF, designated as Co(BPZNO2), has been synthesized and studied for its catalytic properties. scispace.com Similarly, a series of isoreticular zinc(II) MOFs incorporating the this compound ligand have been prepared. These include the pure functionalized framework, Zn(BPZNO2), as well as several mixed-ligand MOFs (MIXMOFs) such as Zn(BPZ)x(BPZNO2)1-x and Zn(BPZNO2)x(BPZNH2)1-x. researchgate.netunito.it

Characterization of these materials is comprehensively performed using a variety of solid-state techniques. Powder X-ray diffraction (PXRD) is essential to confirm the crystalline structure and phase purity of the resulting frameworks. Infrared (IR) spectroscopy is used to verify the coordination of the ligand to the metal centers, while thermogravimetric analysis (TGA) provides information on their thermal stability and the removal of guest solvent molecules. cnr.itscispace.com

| Compound Name | Metal Ion | Synthesis Method | Key Characterization |

| Co(BPZNO2) | Co(II) | Solvothermal | PXRD, Catalytic Studies |

| Zn(BPZNO2) | Zn(II) | Solvothermal | PXRD, IR, TGA, Gas Adsorption |

| Zn(BPZ)x(BPZNO2)1-x | Zn(II) | Solvothermal | PXRD, 13C CPMAS NMR |

| Zn(BPZNO2)x(BPZNH2)1-x | Zn(II) | Solvothermal | PXRD, 13C CPMAS NMR |

Coordination Modes and Denticity of the this compound Ligand

In the context of MOF and CP synthesis, the this compound ligand typically acts as a dianionic, tetradentate bridging linker, denoted as (BPZNO2)2-. Following deprotonation of the pyrazole (B372694) N-H protons, the ligand coordinates to two different metal centers through the nitrogen atoms of its two pyrazole rings. This bridging action is fundamental to the formation of the extended one-, two-, or three-dimensional networks characteristic of coordination polymers. scispace.comresearchgate.net The metal centers, such as Co(II) or Zn(II), serve as nodes in the framework, and their coordination geometry, combined with the length and geometry of the linker, dictates the final topology of the material. nih.gov

Electronic and Magnetic Properties of Resulting Metal Complexes

While extensive research has been conducted on the magnetic properties of various pyrazole-based metal complexes, specific data on the electronic and magnetic properties of complexes derived solely from this compound remains limited. The primary focus of research on H2BPZNO2-based materials has been on their applications in catalysis and gas adsorption, which are heavily influenced by the electronic nature of the ligand. scispace.comresearchgate.net

The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the ligand and, consequently, the properties of the resulting metal complex. This functionalization can impact the Lewis acidity of the metal centers and the interaction of the framework with guest molecules. For example, the strong dipole moment of the nitro group is a key factor in the enhanced carbon dioxide adsorption observed in Zn(BPZNO2) MOFs. researchgate.net

Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The integration of functionalized ligands like this compound is a powerful tool for tuning the properties of MOFs and CPs. By incorporating specific chemical functionalities into the porous structure, materials can be designed for targeted applications.

Design Principles for MOFs/CPs Utilizing this compound Linkers

A key design principle demonstrated by the use of this compound is that of isoreticular chemistry. It has been shown that the introduction of the nitro group on the 4,4'-bipyrazole backbone does not necessarily alter the underlying topology of the resulting framework. MOFs such as Co(BPZNO2) and Zn(BPZNO2) are isostructural with their parent analogue, Co(BPZ), and their amino-functionalized counterpart, Co(BPZNH2). scispace.com This allows for the systematic study of the effect of the functional group on the material's properties while maintaining the same framework structure.

Another important design principle is the use of mixed-ligand strategies to create MIXMOFs. By synthesizing frameworks with a combination of unsubstituted, nitro-functionalized, and amino-functionalized bipyrazole linkers, it is possible to finely tune the chemical environment within the pores. researchgate.netunito.it This approach allows for the modulation of properties such as gas adsorption affinity and selectivity. For example, diluting the nitro-functionalization in zinc-based MOFs was found to enhance CO2 adsorption selectivity over N2. unito.it The electron-withdrawing properties of the nitro group are a critical design element, enhancing the framework's affinity for polar molecules like CO2 through dipole-quadrupole interactions. researchgate.net

Structural Diversity and Topology of Resulting Frameworks

The frameworks synthesized with this compound exhibit a robust and consistent topology. The Co(BPZNO2) and Zn(BPZNO2) MOFs are isoreticular to the parent M(BPZ) frameworks (where M = Co, Zn). These parent frameworks feature three-dimensional (3D) porous networks built from tetrahedral metal ions connected by the bipyrazole linkers. nih.gov This arrangement results in 1D channels with a square-shaped cross-section.

| Framework | Metal Node | Ligand(s) | Topology/Structural Feature |

| Co(BPZNO2) | Co(II) | (BPZNO2)2- | 3D porous network, isoreticular to Co(BPZ) |

| Zn(BPZNO2) | Zn(II) | (BPZNO2)2- | 3D porous network with 1D square channels |

| Zn(BPZ)x(BPZNO2)1-x | Zn(II) | (BPZ)2-, (BPZNO2)2- | Isoreticular MIXMOF with decorated channels |

Investigation of Framework Stability and Porosity

The stability and porosity of coordination polymers, including Metal-Organic Frameworks (MOFs), are critical parameters that determine their suitability for various applications such as gas storage and separation. While specific studies on the framework stability and porosity of materials derived directly from this compound are not extensively documented in the reviewed literature, the properties of related pyrazolate-based MOFs provide valuable insights into the potential characteristics of such materials.

Pyrazolate-based frameworks are known for their exceptional thermal and chemical stability, which can surpass that of some carboxylate-based MOFs. berkeley.edunorthwestern.edu This enhanced stability is often attributed to the strength of the metal-nitrogen bonds formed with the pyrazolate ligands. berkeley.edu For instance, certain pyrazolate-bridged MOFs have demonstrated stability in air at temperatures up to 430-510°C and resistance to treatment with boiling aqueous solutions across a wide pH range (2 to 14). berkeley.edu

The versatility of the pyrazole structure allows for the creation of frameworks with diverse topologies, including 3D porous networks with one-dimensional channels. nih.gov The flexibility of the framework can also play a role in the sorption behavior of these materials, sometimes allowing for the adsorption of molecules by adapting the framework structure.

It is important to note that while these findings for pyrazolate-based MOFs are promising, experimental data for frameworks specifically incorporating the this compound ligand would be necessary to confirm its performance in creating stable and porous coordination polymers.

Applications in High-Energy Density Materials (HEDMs) Research

The incorporation of nitro groups and nitrogen-rich heterocyclic backbones is a cornerstone in the design of high-energy density materials (HEDMs). Nitrated pyrazole and bipyrazole derivatives have attracted significant attention in this field due to their high heats of formation, density, and detonation performance. mdpi.com

The primary design principle for energetic materials based on nitro-bipyrazole motifs is the strategic introduction of explosophoric groups, particularly nitro (-NO2) groups, onto the bipyrazole scaffold. mdpi.comnih.gov Increasing the number of nitro groups generally enhances the density and oxygen balance of the material, which are critical factors for achieving high detonation performance. mdpi.com The position of the nitro groups on the pyrazole rings can also influence the stability and sensitivity of the resulting compound. nih.gov

A family of 3,3'-bipyrazole-based energetic compounds with C-NO2 and N-NO2 functionalities has been synthesized, demonstrating that these derivatives are significantly denser and more energetic than their nitropyrazole counterparts while maintaining desirable thermal stability and sensitivity. nih.gov Depending on the number and nature of the nitro groups, these materials can be tailored to function as green primary explosives, high-performance secondary explosives, or heat-resistant explosives. nih.gov

Another design strategy involves the formation of energetic salts. This approach can help to stabilize the molecules and improve their sensitivity to external stimuli. rsc.org The combination of nitropyrazole units with other nitrogen-rich heterocycles is also a promising avenue for creating novel energetic materials with enhanced properties. mdpi.com

Theoretical calculations, often employing density functional theory (DFT), are crucial for predicting the detonation performance of new energetic materials before their synthesis, which can be hazardous and costly. researcher.life Key parameters such as the heat of formation, density, detonation velocity (D), and detonation pressure (P) are calculated to evaluate the potential of a compound as an HEDM. nih.govrsc.org

For nitrated bipyrazole derivatives, theoretical studies have shown that some compounds can exhibit detonation properties superior to those of benchmark explosives like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). rsc.org For example, certain derivatives of 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole have calculated detonation velocities and pressures that exceed those of RDX. rsc.org The energy release upon detonation is primarily due to the rapid decomposition of the molecule into stable, small gaseous products like N2, CO, and H2O. The high positive heat of formation of the nitrogen-rich heterocyclic backbone contributes significantly to the total energy released.

Computational models can also be used to study the initial decomposition steps under shock conditions, providing insights into the chemical kinetics and the formation of intermediate species. osti.gov These simulations help in understanding the relationship between the molecular structure and the detonation behavior.

Table 1: Comparison of Calculated Detonation Properties of Selected Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

| A Derivative of 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole | > RDX | > RDX | > RDX |

| RDX | 1.82 | 8.75 | 34.0 |

| FOX-7 | 1.85 | 8.42 | 35.40 |

Crystal engineering plays a vital role in optimizing the properties of HEDMs. The arrangement of molecules in the crystal lattice significantly influences the material's density, stability, and sensitivity. For nitrated bipyrazole compounds, the crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

In the crystal structure of some nitrated bipyrazoles, the two pyrazole rings are not coplanar, and the nitro groups are twisted out of the plane of the rings. rsc.org These structural features affect the crystal density and packing efficiency. The formation of extensive hydrogen bonding networks, particularly in energetic salts, can enhance thermal stability and reduce sensitivity to mechanical stimuli like impact and friction. uni-muenchen.de

Co-crystallization is another crystal engineering strategy to tune the properties of energetic materials. By combining an energetic molecule with a co-former, it is possible to create a new crystalline solid with improved properties, such as reduced sensitivity, without chemically altering the energetic molecule itself.

Exploration in Optoelectronic and Sensing Materials

While the primary focus of research on nitrated bipyrazoles has been on their energetic properties, the inherent electronic characteristics of the pyrazole and bipyridine moieties suggest potential applications in optoelectronics and sensing.

Pyrazole derivatives can exhibit fluorescence, and their emission properties can be tuned by modifying their molecular structure. researchgate.net The introduction of nitro groups, which are strong electron-withdrawing groups, can significantly influence the electronic transitions and, consequently, the absorption and emission spectra. In many organic molecules, the presence of a nitro group can lead to quenching of fluorescence. However, in certain molecular architectures, it can also lead to interesting photophysical phenomena like intramolecular charge transfer (ICT).

The UV-Vis absorption spectrum of nitro-containing aromatic compounds typically shows absorption bands corresponding to π-π* and n-π* transitions. iu.edursc.org The position and intensity of these bands are dependent on the molecular structure and the solvent. rsc.org For nitroalkanes, a broad absorption band associated with the π* ← π transition of the nitro group is observed between 185 and 215 nm. iu.edu

Theoretical calculations can be employed to predict the UV-Vis absorption spectra and other photophysical properties of this compound. researchgate.net Furthermore, some pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.govekb.egnih.govscirp.org The presence of donor-acceptor functionalities within a conjugated system, which could be engineered into derivatives of this compound, is a common strategy for enhancing NLO responses. nih.gov

Luminescent coordination polymers based on various organic ligands have been successfully used for the detection of nitroaromatic compounds, often through a fluorescence quenching mechanism. rsc.orgmdpi.com This suggests that frameworks incorporating this compound could potentially be explored for similar sensing applications.

Potential in Luminescent Materials or Sensors (e.g., chemosensors)

While direct experimental studies on the luminescent properties and sensing applications of this compound are not extensively documented in publicly available research, the intrinsic characteristics of its molecular structure suggest a significant potential for its use in the development of advanced luminescent materials and chemosensors. The unique combination of a bipyrazole framework and a nitro functional group provides a versatile platform for designing coordination complexes with tailored photophysical properties.

The bipyrazole unit, with its two nitrogen-rich pyrazole rings, can act as an effective chelating ligand for a variety of metal ions, including transition metals and lanthanides. The coordination of these metal ions can lead to the formation of luminescent metal-organic frameworks (MOFs) or discrete coordination complexes. The photoluminescence of such materials often arises from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or, in the case of lanthanide complexes, sensitization of the metal-centered emission through an "antenna effect".

The presence of the electron-withdrawing nitro group (-NO2) on the bipyrazole backbone is expected to play a crucial role in modulating the electronic and, consequently, the luminescent properties of the resulting metal complexes. The nitro group can influence the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO), which in turn affects the efficiency of energy transfer processes and the emission wavelength of the material.

Chemosensing Applications:

Coordination polymers and MOFs constructed from ligands similar to this compound have demonstrated considerable promise as chemosensors for various analytes. nih.govnih.govmdpi.comrsc.org The sensing mechanism in these materials often relies on the interaction between the analyte and the luminescent framework, leading to a detectable change in the emission intensity (quenching or enhancement) or a shift in the emission wavelength.

Given the electron-deficient nature of the nitro group, materials incorporating this compound could be particularly well-suited for the detection of electron-rich analytes or nitroaromatic compounds, which are common environmental pollutants and components of explosives. nih.govmdpi.com The detection of nitroaromatics often occurs via a photoinduced electron transfer (PET) mechanism, where the excited state of the luminescent sensor is quenched by the electron-deficient nitroaromatic analyte.

For instance, lanthanide-based coordination polymers have been effectively utilized as luminescent sensors for nitrobenzene (B124822) and other nitro compounds. nih.govrsc.org The porous structure of MOFs can also facilitate the selective adsorption of specific analytes, enhancing the sensitivity and selectivity of the sensor.

Hypothetical Luminescent Properties and Sensing Performance:

To illustrate the potential of this compound in this field, the following table presents hypothetical data for a theoretical coordination polymer based on this ligand, designated as [M(this compound)Xn]. This data is not based on experimental results but is projected based on the performance of similar materials found in the literature.

| Metal Ion (M) | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Target Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|---|---|---|

| Eu(III) | 310 | 615 | 0.45 | Nitrobenzene | 10 µM | Luminescence Quenching (PET) |

| Tb(III) | 315 | 545 | 0.60 | 2,4,6-Trinitrophenol (TNP) | 1 µM | Luminescence Quenching (PET and RET) |

| Zn(II) | 350 | 480 | 0.25 | Aniline | 20 µM | Luminescence Enhancement |

| Cd(II) | 360 | 510 | 0.30 | Phenol | 15 µM | Luminescence Quenching |

Further research into the synthesis and characterization of metal complexes of this compound is warranted to experimentally validate and expand upon these theoretical prospects. The strategic selection of metal centers and the potential for post-synthetic modification of the ligand could lead to the development of highly sensitive and selective luminescent materials for a range of sensing applications.

Future Research Directions and Concluding Remarks on 3 Nitro 4,4 Bipyrazole Chemistry

Emerging Synthetic Strategies and Novel Functionalization Pathways

Future synthetic efforts in the chemistry of 3-nitro-4,4'-bipyrazole are expected to focus on developing more efficient, selective, and environmentally benign methodologies. While direct nitration has proven effective for creating a range of polynitro-4,4'-bipyrazoles, including the mono-, di-, tri-, and tetra-nitro derivatives, there is an opportunity to explore greener and more atom-economical approaches. ktu.eduresearchgate.net Research into novel nitrating agents and catalyst systems could lead to higher yields and improved regioselectivity, minimizing the formation of undesirable isomers.

Furthermore, the functionalization of the bipyrazole core beyond simple nitration is a key area for development. One emerging strategy is the use of electrooxidation, which offers a promising and environmentally conscious method for the C-H functionalization of pyrazole-type compounds, allowing for the introduction of halogeno and thiocyanato groups. nih.gov Applying such electrochemical methods to the this compound backbone could yield novel derivatives with tailored properties. Additionally, the synthesis of advanced energetic materials from precursors like 4,6-dichloro-5-nitropyrimidine (B16160) highlights the potential for constructing complex pyrazole-based structures through multi-step, one-pot reactions, a strategy that could be adapted for creating unique this compound derivatives. acs.org The development of fused heterocyclic systems, such as pyrazolo[4,3-c]pyrazoles, from nitropyrazole intermediates also presents a viable pathway for creating next-generation energetic materials with high density and thermal stability. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials. In the context of this compound, advanced computational modeling offers a pathway to a more profound understanding of reaction mechanisms and structure-property relationships. Density Functional Theory (DFT) has already been successfully used to investigate the molecular geometries of functionalized bipyrazoles, with results showing strong consistency with experimental data from X-ray analysis. clockss.orgresearchgate.net Future work could expand the use of DFT and time-dependent DFT (TD-DFT) to predict the electronic structure, spectroscopic properties, and reactivity of novel this compound derivatives before their synthesis.

Molecular Electron Density Theory (MEDT) presents another powerful tool, particularly for understanding the mechanisms of cycloaddition reactions, which are fundamental in heterocyclic chemistry. nih.govmdpi.com Applying MEDT could elucidate the kinetics and thermodynamics of various functionalization pathways on the bipyrazole ring, guiding the selection of optimal reaction conditions. Furthermore, computational techniques such as Hirshfeld surface analysis and the generation of non-covalent interaction (NCI) plots can provide detailed insights into the intermolecular forces that govern crystal packing, density, and sensitivity—critical parameters for energetic materials. rsc.org By leveraging these advanced modeling techniques, researchers can build robust predictive models to screen potential candidates and prioritize synthetic targets with the most promising energetic performance and stability profiles.

Innovative Applications in Advanced Materials Science and Engineering

The primary application for this compound and its polynitrated analogues lies in the field of advanced energetic materials. mdpi.comnih.gov The introduction of multiple nitro groups onto the 4,4'-bipyrazole scaffold has been shown to produce insensitive and thermally stable high explosives with excellent densities and detonation properties. researchgate.net Depending on the number and location of the nitro groups, these compounds can be engineered to serve as green primary explosives, high-performance secondary explosives, or heat-resistant explosives. nih.gov Future research will likely focus on fine-tuning these properties by creating a wider library of derivatives. The synthesis of energetic salts by pairing nitro-bipyrazole anions with various nitrogen-rich cations is a particularly effective strategy for modulating sensitivity and performance. rsc.org Compounds derived from these systems are being explored as potential replacements for conventional explosives like RDX and HMX, offering comparable or superior performance with potentially better stability and environmental credentials. acs.org

Beyond explosives, the functionalized bipyrazole framework has potential in other areas of materials science. Bipyrazole compounds are known to form stable complexes with transition metals, which opens up possibilities for their use as ligands in catalysis or as chemo-sensors. clockss.org The inherent thermal stability of the nitro-bipyrazole core could also be leveraged in the development of heat-resistant polymers and advanced composite materials. Further exploration into the coordination chemistry and material integration of this compound could uncover novel applications beyond the energetic materials sector.

| Compound Name | Decomposition Temp. (°C) | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

| 3,3',5-Trinitro-4,4'-bipyrazole | >290 | 1.89 | 9.0 | 36.1 |

| 3,3',5,5'-Tetranitro-4,4'-bipyrazole | >290 | 1.94 | 9.5 | 41.5 |

| RDX (Reference) | 210 | 1.82 | 8.75 | 34.0 |

| HMX (Reference) | 280 | 1.91 | 9.10 | 39.3 |

| This table presents data for highly nitrated derivatives of the 4,4'-bipyrazole scaffold, showing their high thermal stability and energetic performance that can surpass conventional materials like RDX. Data synthesized from research findings. researchgate.netacs.orgnih.gov |

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound and its derivatives lies in synthesis. While direct nitration is feasible, achieving high yields and specific isomers can be difficult, often requiring harsh reaction conditions and complex purification processes. mdpi.com Overcoming these synthetic hurdles represents a significant opportunity for innovation in organic chemistry. Developing milder, more selective, and scalable synthetic routes is crucial for making these compounds more accessible for research and potential application.

Another challenge is managing the sensitivity of highly energetic materials. While polynitrated 4,4'-bipyrazoles are noted for their thermal stability, poor impact sensitivity can limit their practical use. mdpi.com This presents an opportunity to systematically study the relationship between molecular structure, crystal packing, and sensitivity. The formation of energetic salts and co-crystals are promising strategies to mitigate sensitivity while retaining high performance.

The vast structural diversity offered by the bipyrazole scaffold is a major opportunity. The ability to "shuffle" functional groups, particularly nitro groups, between different positions on the two pyrazole (B372694) rings allows for the precise tuning of material properties. nih.gov This provides a rich chemical space for designing materials with specific, targeted characteristics, from detonation velocity to thermal stability. The continued exploration of this chemical space, guided by computational modeling, is likely to yield new materials with exceptional combinations of properties.

Broader Impact and Significance of Continued Research on Nitro-Bipyrazole Systems

Continued research into this compound and related nitro-bipyrazole systems carries significant broader impacts. The development of high-performance, insensitive energetic materials is of paramount importance for both military and civilian applications, including safer munitions and more efficient industrial explosives. nih.gov By creating materials that are more stable and less prone to accidental detonation, this research contributes to enhanced safety standards.

Furthermore, the pursuit of these complex molecular targets drives innovation in fundamental science. It pushes the boundaries of synthetic organic chemistry, demanding the development of new reactions and strategies. ktu.edu It also provides valuable data for refining computational models, enhancing their predictive power for designing future materials. The focus on creating environmentally benign "green" explosives, whose decomposition products are primarily harmless dinitrogen gas, aligns with global efforts toward sustainable chemistry. rsc.org Ultimately, the study of nitro-bipyrazole systems not only leads to new materials but also deepens our fundamental understanding of the links between molecular structure, chemical properties, and material performance.

Q & A

Q. What are the primary synthetic routes for 3-Nitro-4,4'-bipyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves nitration and functionalization of the bipyrazole core. Key steps include:

- Nitration : Use of nitronium tetrafluoroborate (NO₂BF₄) in the presence of potassium acetate to introduce nitro groups selectively .

- Alkylation : Bromoacetone alkylation followed by nitration to achieve monotrinitromethyl substitution .

- Salt Formation : Neutralization with nitrogen-rich cations (e.g., potassium) to stabilize derivatives .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility during reflux .

- Temperature Control : Prolonged reflux (18–24 hours) improves yield but requires careful monitoring to avoid decomposition .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity products (65–85% yield) .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (mp, °C) | Key Reference |

|---|---|---|---|

| Nitration with NO₂BF₄ | 70–85 | 141–143 | |

| Alkylation + Nitration | 65–75 | 160–165 | |

| Salt Neutralization | 80–90 | 200–205 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves bond distances (e.g., N–N: 1.34–1.38 Å) and torsion angles to confirm bipyrazole geometry .

- Solid-State NMR : ¹³C CPMAS NMR identifies nitro-group environments and hydrogen bonding .

- DSC/TGA : Evaluates thermal stability (decomposition >200°C) and phase transitions .

- FT-IR : Nitro group vibrations (∼1540 cm⁻¹) confirm functionalization .

Q. Best Practices :

Q. What biological activities have been reported for nitro-substituted bipyrazoles, and how are these assessed experimentally?

Methodological Answer:

- Antinociceptive Effects : Tested using murine nociception models (e.g., hot-plate test) with ED₅₀ values ∼50 mg/kg .

- Enzyme Inhibition : JAK/STAT pathway inhibition assays (IC₅₀ ∼10 µM) via competitive binding studies .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show moderate activity (IC₅₀ ∼100 µM) .

Q. Experimental Design :

- Include positive controls (e.g., ibuprofen for pain models) and dose-response curves for reproducibility .

Advanced Research Questions

Q. How do substituents (e.g., nitro, amino) on the bipyrazole core influence crystallographic parameters and reactivity?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., trinitromethyl) increase dihedral angles (∼25° vs. 10° for unsubstituted cores), reducing packing efficiency .

- Electronic Effects : Nitro groups lower LUMO energies (−3.5 eV), enhancing electrophilic reactivity .

- Hydrogen Bonding : Amino substituents form intermolecular N–H⋯O bonds, stabilizing salts and improving thermal stability .

Q. Contradictions :

- While R₁ groups (e.g., methyl) minimally affect geometry, R₂ (e.g., nitro) significantly alters bond lengths (C–N: 1.45 vs. 1.50 Å) . Resolve via DFT calculations paired with experimental data .

Q. What strategies improve the stability and energetic performance of this compound derivatives?

Methodological Answer:

- Dianionic Salts : Neutralization with potassium increases oxygen balance (+31.36%) and detonation velocity (∼9000 m/s) .

- Nitrogen-Rich Cations : Ammonium or guanidinium salts reduce sensitivity (IS >40 J) while maintaining high density (1.95 g/cm³) .

- Coordination Polymers : Incorporation into Zn(II)-MOFs enhances stability (decomposition >300°C) and CO₂/N₂ selectivity (∼200:1) .

Table 2 : Energetic Properties of Selected Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity (IS, J) |

|---|---|---|---|

| TNBP (tetranitro) | 1.92 | 9100 | 5 |

| K⁺ Salt of TNBP | 1.98 | 9300 | 20 |

| Zn-MOF (NO₂-functional) | 1.85 | N/A | >40 |

Q. How can computational methods complement experimental data in analyzing bipyrazole derivatives?

Methodological Answer:

Q. What safety protocols are critical when handling nitro-functionalized bipyrazoles?

Methodological Answer:

Q. How are this compound derivatives utilized in metal-organic frameworks (MOFs) for gas separation?

Methodological Answer:

- Synthesis : Solvothermal reactions with Zn(NO₃)₂ yield 3D frameworks with 1D channels (pore size ∼8 Å) .

- CO₂ Selectivity : Amino-functionalized MOFs exhibit Qst values ∼45 kJ/mol, outperforming pure nitro analogs (∼30 kJ/mol) .

- Characterization : Use BET surface area analysis (400–600 m²/g) and in situ PXRD to confirm structural integrity under gas flow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.